molecular formula C18H20N4O3 B4155295 3-nitro-4-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

3-nitro-4-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B4155295
M. Wt: 340.4 g/mol
InChI Key: OXHTUAVSXJFYTJ-UHFFFAOYSA-N
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Description

3-nitro-4-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Piperidinylation: Substitution reaction to attach the piperidine ring.

    Amidation: Formation of the amide bond with the pyridinylmethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Reduction: Formation of 3-amino-4-(1-piperidinyl)-N-(3-pyridinylmethyl)benzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-nitro-4-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological systems.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The nitro group might be involved in redox reactions, while the piperidine and pyridine rings could facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-4-(1-piperidinyl)benzamide
  • N-(3-pyridinylmethyl)benzamide

Uniqueness

The presence of both the nitro group and the piperidine ring in 3-nitro-4-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide might confer unique biological properties compared to its analogs. The combination of these functional groups could result in distinct pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

3-nitro-4-piperidin-1-yl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-18(20-13-14-5-4-8-19-12-14)15-6-7-16(17(11-15)22(24)25)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10,13H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHTUAVSXJFYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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